5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
Description
This compound features a 2,1,3-benzothiadiazole core linked via a piperazine-carbonyl bridge to a 6-(4-ethoxyphenyl)pyridazine moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which enhances π-π stacking interactions in biological targets . The piperazine linker provides conformational flexibility, enabling optimal binding to receptors.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-2-31-18-6-3-16(4-7-18)19-9-10-22(25-24-19)28-11-13-29(14-12-28)23(30)17-5-8-20-21(15-17)27-32-26-20/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIABITHWQWNEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactionsKey reagents often include hydrazine derivatives, ethoxyphenyl compounds, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Piperazine Derivatives
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ():
- Structural Differences : Replaces the ethoxyphenyl group with a 2-fluorophenyl moiety and lacks the benzothiadiazole core.
- Functional Impact : Fluorine enhances electronegativity but reduces lipophilicity compared to ethoxy. This derivative showed moderate antimicrobial activity in preliminary assays .
- Synthetic Route : Synthesized via nucleophilic substitution of 3,6-dichloropyridazine with fluorophenylpiperazine, contrasting with the carbonyl-based coupling used for the target compound .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ():
- Structural Differences : Features a trifluoromethylphenyl -piperazine group and a pyrazole instead of benzothiadiazole.
- Functional Impact : The trifluoromethyl group increases metabolic stability but may reduce solubility. This compound demonstrated serotonin receptor antagonism, highlighting the role of piperazine in CNS targeting .
Benzothiadiazole Derivatives
- 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline (): Structural Differences: Replaces benzothiadiazole with quinoline and pyridazine with trifluoromethylpyrimidine. The trifluoromethyl group improves bioavailability but may introduce toxicity risks .
- 4,7-Dibromo-2,1,3-benzothiadiazole (): Structural Differences: Lacks the piperazine-pyridazine side chain. Bromine substituents increase molecular weight and polarizability.
Piperazine-Linked Heterocycles
- 4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide (): Structural Differences: Contains a sulfonyl-piperazine group and a pyrazole-carboxamide core. Functional Impact: Sulfonyl groups enhance solubility but may reduce blood-brain barrier penetration. This analog showed hypotensive effects in preclinical models .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Flexibility : Piperazine-carbonyl linkers (as in the target compound) enable modular synthesis, allowing rapid diversification for SAR studies .
- Substituent Effects : Ethoxy groups balance lipophilicity and metabolic stability better than fluorine or trifluoromethyl groups .
- Core Structure Influence: Benzothiadiazole’s electron deficiency may favor interactions with ATP-binding pockets in kinases, whereas quinoline derivatives target nucleic acids .
Biological Activity
5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a synthetic compound that belongs to a class of piperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N5O3S with a molecular weight of approximately 439.56 g/mol. The compound features a complex structure that includes a benzothiadiazole core linked to a piperazine ring through a carbonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 439.56 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Antitubercular Activity
A study evaluated the antitubercular activity of related piperazine derivatives against Mycobacterium tuberculosis H37Ra. Compounds similar in structure exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM. For instance, one derivative showed an IC90 of 40.32 μM, indicating promising potential for further exploration in tuberculosis treatment .
Cytotoxicity Assessment
Cytotoxicity studies performed on human embryonic kidney (HEK) cells indicated that several derivatives were non-toxic at concentrations up to 2000 μM. This is crucial for assessing the safety profile of new compounds before clinical trials .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has shown that modifications in the piperazine moiety significantly affect biological activity. For example, the introduction of different substituents on the benzothiadiazole ring can enhance potency against specific targets .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several piperazine derivatives, the compound was tested against various bacterial strains. It demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
Case Study 2: Cancer Cell Line Testing
The compound was also evaluated for its effects on cancer cell lines, where it showed selective cytotoxicity towards certain types of cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
